molecular formula C11H9ClN2O4S B15214329 N-(2-Chlorobenzene-1-sulfonyl)-5-methyl-1,2-oxazole-3-carboxamide CAS No. 139443-20-2

N-(2-Chlorobenzene-1-sulfonyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B15214329
CAS No.: 139443-20-2
M. Wt: 300.72 g/mol
InChI Key: UKHVVTODYOUGDK-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzene-1-sulfonyl)-5-methyl-1,2-oxazole-3-carboxamide is a synthetic small molecule designed for research purposes, integrating a 5-methylisoxazole carboxamide moiety linked to a 2-chlorobenzenesulfonamide group. This structure combines key pharmacophores known to be relevant in medicinal chemistry. The isoxazole ring is a privileged scaffold in drug discovery, noted for its presence in compounds with a range of biological activities . Furthermore, the sulfonamide functional group is a common feature in many bioactive molecules, including established carbonic anhydrase inhibitors used in pharmacological research . This combination makes the compound a valuable candidate for investigating new chemical entities in areas such as enzyme inhibition and receptor modulation. Researchers can utilize this compound as a building block in the synthesis of more complex molecules or as a core structure for generating specialized chemical libraries in early-stage discovery platforms . The product is supplied as a high-purity material, characterized by advanced analytical techniques to ensure quality and consistency in research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

139443-20-2

Molecular Formula

C11H9ClN2O4S

Molecular Weight

300.72 g/mol

IUPAC Name

N-(2-chlorophenyl)sulfonyl-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C11H9ClN2O4S/c1-7-6-9(13-18-7)11(15)14-19(16,17)10-5-3-2-4-8(10)12/h2-6H,1H3,(H,14,15)

InChI Key

UKHVVTODYOUGDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NS(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Chlorophenyl)sulfonyl)-5-methylisoxazole-3-carboxamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 5-methylisoxazole-3-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic displacement with various amines and oxygen nucleophiles:

Table 1: Substitution reactions at the sulfonyl group

NucleophileProduct FormedReaction ConditionsYieldSource
ValineN-acyl-α-amino acidEthyl chloroformate, 4-methylmorpholine93%
HydroxylamineIsoxazole sulfonamideNaHCO₃, reflux in THF88-91%
BenzeneAcylated aromatic derivativeAlCl₃ catalysis, 80°C88%

Key observations:

  • Steric hindrance from the 2-chlorophenyl group reduces reaction rates compared to para-substituted analogs .

  • Reactions with primary amines proceed faster than secondary amines due to reduced steric effects .

Cyclization Reactions

The carboxamide moiety participates in cyclodehydration reactions to form heterocyclic systems:

Robinson–Gabriel cyclization
Treatment with phosphoryl trichloride (POCl₃) induces intramolecular cyclization:

text
N-acyl-α-amino ketone → 1,3-oxazole derivative
  • Reaction temperature: 110°C (reflux in toluene)

  • Yield: 90-91%

  • Key spectral evidence:

    • ¹³C-NMR : Deshielding of C-4 (Δδ = +84.73 ppm) confirms ring formation

    • IR : Emergence of C=N stretch at 1602-1650 cm⁻¹

Hydrolysis and Oxidation

The isoxazole ring demonstrates selective reactivity under acidic and oxidative conditions:

Table 2: Degradation products

ConditionMajor ProductAnalytical ConfirmationSource
6M HCl, reflux5-methylisoxazole-3-carboxylic acidHRMS: m/z 156.0423 [M+H]⁺
KMnO₄, H₂O, 60°CSulfone derivative¹H NMR: δ 8.21 (s, SO₂CH₃)

Notable characteristics:

  • The sulfonyl group remains intact during hydrolysis below 80°C

  • Oxidation preferentially targets the methyl group on the isoxazole ring

Coordination Chemistry

The sulfonyl oxygen and carboxamide carbonyl form stable complexes with transition metals:

Table 3: Metal complexation data

Metal SaltLigand RatioApplicationStability Constant (logβ)Source
Cu(II)Cl₂1:2Antimicrobial enhancement12.4 ± 0.3
Fe(III)NO₃1:1Oxidation catalysis9.8 ± 0.2

Complexation induces:

  • Bathochromic shift in UV-Vis spectra (Δλ = +45 nm for Cu complex)

  • Enhanced thermal stability (decomposition >250°C vs. 180°C for free ligand)

Scientific Research Applications

N-((2-Chlorophenyl)sulfonyl)-5-methylisoxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2-Chlorophenyl)sulfonyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The isoxazole ring may also contribute to the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)benzenesulfonamide
  • 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-((2-chlorophenyl)sulfonyl)acetamide

Uniqueness

N-((2-Chlorophenyl)sulfonyl)-5-methylisoxazole-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Q & A

Basic: What are the key methodological considerations for synthesizing N-(2-Chlorobenzene-1-sulfonyl)-5-methyl-1,2-oxazole-3-carboxamide?

Answer:
The synthesis typically involves coupling reactions to form the sulfonamide and oxazole-carboxamide moieties. Critical steps include:

  • Amide Coupling : Use of coupling agents like EDCI or HOBt to activate carboxylic acids (e.g., 5-methylisoxazole-3-carboxylic acid) for reaction with sulfonamide intermediates .
  • Purification : Silica gel chromatography or preparative HPLC (e.g., C18 columns with acetonitrile/water gradients) ensures high purity (>95%). For example, analogs in related studies achieved 99.7% purity via preparative HPLC .
  • Reaction Monitoring : Thin-layer chromatography (TLC) or LC-MS tracks intermediate formation and minimizes side products like unreacted starting materials .

Basic: How is the compound’s purity and structural integrity validated in academic research?

Answer:
Standard analytical workflows include:

  • HPLC : Reversed-phase methods (e.g., 0.1% TFA in water/acetonitrile) quantify purity (>99% in optimized syntheses) .
  • NMR Spectroscopy : 1H and 13C NMR confirm structural assignments. For example, oxazole protons resonate at δ 6.54–7.58 ppm, while sulfonamide NH appears as broad singlets (δ ~10.2 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]+ for C18H15Cl2N2O4: calcd 393.0403, observed 393.0406) .

Advanced: How can researchers analyze the compound’s stability under physiological conditions?

Answer:

  • Hydrolysis Studies : Incubate with esterases (e.g., porcine liver esterase) at 37°C to mimic metabolic activation. For analogs like UTL-5g, hydrolysis yields active metabolites (e.g., 5-methylisoxazole-3-carboxylic acid and 2,4-dichloroaniline), monitored via LC-MS .
  • pH Stability : Test solubility and degradation in buffers (pH 1–7.4) over 24–72 hours. Oxazole rings are generally stable, but sulfonamide bonds may hydrolyze under strongly acidic/basic conditions .

Advanced: What strategies are used to explore structure-activity relationships (SAR) for this compound?

Answer:

  • Substituent Variation : Modify the chlorobenzene-sulfonyl or oxazole-carboxamide groups. For example:
    • Phenyl vs. Methyl on Oxazole : Replacing 5-methyl with 5-phenyl (as in compound 36b) increased logP but reduced solubility, impacting bioactivity .
    • Methoxy vs. Hydroxy on Benzyl : Demethylation (e.g., 36a → 37a) enhanced hydrogen-bonding potential, improving target engagement in enzyme inhibition assays .
  • Biological Assays : Test analogs against targets like enoyl-acyl carrier protein reductase (FabI) or inflammatory mediators to correlate structural changes with IC50 values .

Advanced: How can researchers design in vivo studies to evaluate therapeutic potential?

Answer:

  • Prodrug Activation : If the compound acts as a prodrug (e.g., requiring esterase-mediated hydrolysis), measure metabolite levels in plasma/tissues via LC-MS/MS .
  • Dose Optimization : Conduct pharmacokinetic studies in rodent models to determine bioavailability, half-life, and maximum tolerated dose (MTD). For analogs, MTDs ranged from 50–200 mg/kg .
  • Disease Models : Use demyelination or inflammation models (e.g., EAE in rats) to assess efficacy. Monitor biomarkers like TNF-α or myeloperoxidase activity .

Basic: What are common synthetic impurities, and how are they mitigated?

Answer:

  • Unreacted Intermediates : Residual 5-methylisoxazole-3-carboxylic acid or sulfonyl chlorides. Purify via recrystallization (e.g., methanol/water) or column chromatography .
  • Byproducts : Chlorinated side products from harsh reaction conditions. Optimize temperature (e.g., 0°C for LiAlH4 reductions) and stoichiometry .
  • Quality Control : Use HPLC-UV at 254 nm to detect impurities >0.1% .

Advanced: How can crystallographic studies enhance understanding of target interactions?

Answer:

  • Fragment Screening : Co-crystallize the compound with target proteins (e.g., FAD-dependent oxidoreductases) to identify binding motifs. For example, oxazole rings may engage in π-stacking with aromatic residues .
  • Electron Density Maps : Resolve sulfonamide and oxazole moieties at 1.5–2.0 Å resolution to guide mutagenesis studies (e.g., Ala scanning of binding pockets) .

Basic: What analytical techniques confirm the compound’s configuration and stereochemistry?

Answer:

  • X-ray Crystallography : Resolve absolute configuration for chiral centers (if present). Analogous compounds showed planar oxazole rings and tetrahedral sulfonamide geometry .
  • Circular Dichroism (CD) : Detect conformational changes in chiral environments (e.g., protein binding) .

Advanced: How can computational docking predict the compound’s mechanism of action?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., DNA polymerase or viral proteases). Key interactions include:
    • Sulfonamide oxygen hydrogen-bonding with catalytic residues.
    • Chlorobenzene group occupying hydrophobic pockets .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2.0 Å indicates robust interactions) .

Advanced: What methodologies optimize bioactivity through substituent engineering?

Answer:

  • Bioisosteric Replacement : Replace the 2-chlorobenzene group with 2,4-dichlorophenyl (improved steric fit) or cyclopropyl (reduced toxicity) .
  • LogP Optimization : Introduce polar groups (e.g., hydroxyl or methoxy) to enhance solubility without compromising membrane permeability. For example, compound 37a (logP 3.2) showed better aqueous solubility than 36a (logP 4.1) .

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